molecular formula C15H13N3O3S2 B3749537 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide

Numéro de catalogue B3749537
Poids moléculaire: 347.4 g/mol
Clé InChI: RXYBLNFEUIRFDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Mécanisme D'action

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide works by mimicking the activity of BH3-only proteins, which are pro-apoptotic proteins that bind to anti-apoptotic proteins to neutralize their effects. N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide binds to the BH3 domain of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby neutralizing their anti-apoptotic effects and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been shown to have limited efficacy in some cancer cell lines, and resistance to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been observed in some cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide is a useful tool for studying the role of anti-apoptotic proteins in cancer cell survival and for developing new cancer therapies. However, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has some limitations in lab experiments. It has been shown to have limited efficacy in some cancer cell lines, and resistance to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been observed in some cancer cells. In addition, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has a short half-life in vivo, which limits its use as a therapeutic agent.

Orientations Futures

For N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide research include developing new analogs with improved efficacy and specificity for anti-apoptotic proteins, identifying biomarkers for predicting response to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide, and developing combination therapies that enhance the efficacy of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide. In addition, further research is needed to understand the mechanisms of resistance to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide and to develop strategies to overcome resistance. Finally, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has potential applications beyond cancer therapy, such as in the treatment of autoimmune diseases and neurodegenerative diseases.

Applications De Recherche Scientifique

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by binding to the BH3 domain of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby neutralizing their anti-apoptotic effects. N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and lung, breast, and prostate cancers.

Propriétés

IUPAC Name

2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c16-23(20,21)11-6-7-12-13(9-11)22-15(17-12)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYBLNFEUIRFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide
Reactant of Route 5
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.